molecular formula C36H62O10 B058223 26-Deoxymonensin A CAS No. 122576-59-4

26-Deoxymonensin A

Cat. No. B058223
M. Wt: 654.9 g/mol
InChI Key: GORGDRGXUKJXOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

26-Deoxymonensin A is a type of ionophore antibiotic that is commonly used in the field of scientific research. This compound is known for its ability to form a complex with metal ions, which makes it highly useful in a variety of laboratory experiments. In

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis Techniques: 26-Norbrassinolide, a metabolite of brassinolide, was synthesized using orthoester Claisen rearrangement and asymmetric dihydroxylation, highlighting a method for creating 26-norbrassinosteroids, which may include 26-Deoxymonensin A derivatives (Watanabe et al., 2001).
  • Biological Activity of Analogs: The study found that removing the C-26 of brassinosteroids does not necessarily reduce their biological activity, suggesting potential for 26-Deoxymonensin A in this regard (Watanabe et al., 2001).

Chemical Synthesis and Drug Development

  • Antitumor Agents: A study on (E)-9,10-dehydro derivatives of 12,13-desoxyepothilone B, related to 26-Deoxymonensin A, reveals their potential as antitumor agents, discovered through chemical synthesis (Rivkin et al., 2004).

Proteasome Inhibition and Signaling Pathways

  • Proteasome Inhibition: Emodin, inhibiting the 26S proteasome, may enhance the efficacy of type I interferons in cancer treatment, suggesting a role for 26-Deoxymonensin A in similar pathways (He et al., 2015).
  • Brassinosteroid Catabolism: CYP72B1's role in hydroxylating brassinolide to 26-hydroxybrassinolide indicates a potential pathway for 26-Deoxymonensin A activity in plants (Turk et al., 2003).

Adaptation and Stress Response in Cells

  • Cellular Stress Adaptation: Chronic exposure to the proteasome inhibitor MG132 suggests a mechanism of cellular adaptation to stress that could be relevant for compounds like 26-Deoxymonensin A (Leak et al., 2008).

Brassinosteroid Homeostasis

  • Regulation in Plant Shoots: C-26 demethylation plays a significant role in brassinosteroid homeostasis, indicating a potential regulatory role for 26-Deoxymonensin A in similar processes (Park et al., 2006).

Detoxification Pathways

  • Detoxification Pathways Modulation: Food-derived components modulate detoxification pathways, suggesting a similar potential for 26-Deoxymonensin A (Hodges & Minich, 2015).

Proteasome Activity

  • Proteasome Inhibition in Cancer Cells: Thymoquinone's effect on the proteasomal complex hints at a similar potential for 26-Deoxymonensin A in affecting cancer cell viability (Cecarini et al., 2010).

Receptor Expression and Functionality

  • Receptor-Related Mechanisms: Studies on receptors like FPR2/ALX and their role in anti-inflammatory actions suggest a potential pathway for the effects of compounds like 26-Deoxymonensin A (Maderna et al., 2010).

Kinetics of Drug Interactions

  • Influence on Drug Pharmacokinetics: The effect of polymorphisms in genes like MDR1 on drug kinetics, such as digoxin, may be a relevant consideration for 26-Deoxymonensin A (Johne et al., 2002).

Deubiquitination and Proteasome Degradation

  • Deubiquitination Mechanism: The role of deubiquitination during proteasomal degradation provides insight into potential mechanisms of action for 26-Deoxymonensin A (Yao & Cohen, 2002).

DNA Damage and Antioxidant Effects

  • Effect on DNA Damage and Antioxidants: Vitamin E's role in reducing lymphocyte DNA damage in pigs suggests a potential area for 26-Deoxymonensin A in modulating oxidative stress and DNA integrity (Frankič et al., 2008).

Anti-inflammatory and Antioxidant Actions

  • Cordymin's Neuroprotective Effect: The neuroprotective effects of Cordymin, a peptide from Cordyceps sinensis, through anti-inflammation and antioxidant mechanisms, provide a model for exploring similar actions of 26-Deoxymonensin A (Wang et al., 2012).

Sensitivity to Drug Treatment

  • Correlation with CD26 Expression: The relationship between CD26 expression and sensitivity to drug treatment in T-cell leukemia/lymphomas could inform studies on 26-Deoxymonensin A's potential effectiveness in similar contexts (Aldinucci et al., 2004).

properties

CAS RN

122576-59-4

Product Name

26-Deoxymonensin A

Molecular Formula

C36H62O10

Molecular Weight

654.9 g/mol

IUPAC Name

4-[2-[5-ethyl-5-[5-(6-hydroxy-3,5,6-trimethyloxan-2-yl)-3-methyloxolan-2-yl]oxolan-2-yl]-7-hydroxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-methoxy-2-methylpentanoic acid

InChI

InChI=1S/C36H62O10/c1-11-35(31-20(3)17-26(42-31)28-19(2)16-21(4)34(9,40)44-28)13-12-27(43-35)33(8)14-15-36(46-33)18-25(37)22(5)30(45-36)23(6)29(41-10)24(7)32(38)39/h19-31,37,40H,11-18H2,1-10H3,(H,38,39)

InChI Key

GORGDRGXUKJXOM-UHFFFAOYSA-N

SMILES

CCC1(CCC(O1)C2(CCC3(O2)CC(C(C(O3)C(C)C(C(C)C(=O)O)OC)C)O)C)C4C(CC(O4)C5C(CC(C(O5)(C)O)C)C)C

Canonical SMILES

CCC1(CCC(O1)C2(CCC3(O2)CC(C(C(O3)C(C)C(C(C)C(=O)O)OC)C)O)C)C4C(CC(O4)C5C(CC(C(O5)(C)O)C)C)C

synonyms

1,6-Dioxaspiro[4.5]decane Monensin deriv.;  26-Deoxymonensin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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